Z-Hyp(Tbu)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNIMOEFJORHQ-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426212 | |
| Record name | Z-Hyp(Tbu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85201-91-8 | |
| Record name | Z-Hyp(Tbu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Framework of Z Hyp Tbu Oh in Contemporary Chemical Biology
Significance of Protected Hydroxyproline (B1673980) Derivatives in Peptide Science
Hydroxyproline is a major component of collagen, where it comprises about 13.5% of the protein and is crucial for the stability of the collagen triple helix. wikipedia.orgwisc.edu Beyond its structural role, hydroxyproline is involved in cell signaling pathways, such as the degradation of the Hypoxia-inducible factor (HIF) alpha subunit. wikipedia.orgacs.org In peptide science, the unique conformational rigidity of the proline ring makes it an important tool for influencing peptide structure. researchgate.netmerckmillipore.com
The use of protected hydroxyproline derivatives is essential during peptide synthesis to prevent unwanted side reactions at the reactive amino and hydroxyl groups. thieme-connect.depeptide.com The strategic incorporation of these derivatives can confer desirable properties to synthetic peptides, including:
Enhanced Stability: The inclusion of hydroxyproline can increase the stability of protein structures, a principle leveraged in the design of collagen mimetics and other biomaterials. nih.govnbinno.com
Improved Pharmacokinetics: For therapeutic peptides, incorporating modified amino acids like protected hydroxyproline can improve their half-life and bioavailability. nbinno.com
Controlled Synthesis: Protecting groups allow for the precise, stepwise assembly of amino acids into a defined sequence, which is the foundation of solid-phase peptide synthesis (SPPS). nih.gov The choice of orthogonal protecting groups—those that can be removed under different conditions—is critical for synthesizing complex or modified peptides. peptide.com
Derivatives like Z-Hyp(Tbu)-OH serve as indispensable building blocks for creating a wide array of functional molecules, from synthetic protein scaffolds to novel therapeutic agents. nih.govnbinno.com
Historical Development of N- and O-Protected Hydroxyproline Amino Acids
The journey of protected hydroxyproline derivatives is intrinsically linked to the history of peptide chemistry.
1902: Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin. wikipedia.org
1905: Hermann Leuchs accomplished the first synthesis of a racemic mixture of 4-hydroxyproline (B1632879). wikipedia.org
Early 20th Century: The advent of peptide synthesis highlighted the need for temporary blockage of reactive functional groups. The Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first widely adopted N-protecting groups and remains relevant in solution-phase synthesis. peptide.com
Mid-20th Century: As synthesis techniques advanced, particularly with the invention of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield, the demand for a diverse toolkit of protecting groups grew. For hydroxyproline, protecting the side-chain hydroxyl group became necessary to prevent side reactions, such as O-acylation. thieme-connect.de Early strategies sometimes involved acyl groups, which posed a risk of undesirable O- to N-acyl migration. thieme-connect.de
Late 20th Century: The development of orthogonal protection schemes revolutionized peptide synthesis. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies became dominant. In this context, the acid-labile tert-butyl (tBu) ether emerged as a standard protecting group for the hydroxyl functions of serine, threonine, and hydroxyproline in Fmoc-based SPPS. peptide.comnih.gov
This compound represents a hybrid of these developments, combining the classical Z-group for N-protection with the modern tBu-ether for O-protection. This specific combination is particularly useful for synthetic routes that require orthogonal removal conditions, such as fragment condensation strategies where the Z-group can be selectively removed by hydrogenolysis without affecting the acid-labile tBu group.
Timeline of Key Developments
| Year | Development | Significance |
|---|---|---|
| 1902 | Isolation of hydroxyproline | Discovery of the natural amino acid. wikipedia.org |
| 1932 | Introduction of the Z (Cbz) group | Provided a reliable method for N-terminal protection in peptide synthesis. peptide.com |
| ~1963 | Invention of Solid-Phase Peptide Synthesis (SPPS) | Dramatically increased the efficiency of peptide synthesis, driving the need for new protecting groups. |
| ~1970s | Development of Fmoc/tBu chemistry | Established a widely used orthogonal protection strategy, with the tBu group becoming a common choice for hydroxyl protection. peptide.com |
Rational Design Principles for Incorporating this compound in Biomolecular Scaffolds
Rational peptide design involves creating sequences with predictable structures and functions to address specific biological or material science challenges. frontiersin.orgfrontiersin.org The incorporation of this compound into biomolecular scaffolds is guided by specific principles that leverage the unique properties of its constituent parts.
The proline ring itself imposes significant conformational constraints on the peptide backbone, influencing secondary structure. merckmillipore.com The addition of protecting groups like Z and tBu further refines these properties and dictates the synthetic strategy.
Design Considerations for Using this compound:
Orthogonality: The primary reason for choosing the Z-group is its unique removal condition (hydrogenolysis), which is orthogonal to the acid-labile tBu and Boc groups and the base-labile Fmoc group. peptide.com This allows for selective deprotection, enabling complex synthetic maneuvers such as the on-resin cyclization of peptides or the synthesis of branched peptides.
Stereoelectronic Effects: The tBu group on the 4-hydroxyl position influences the pyrrolidine (B122466) ring's pucker and the cis/trans isomerization of the preceding peptide bond. acs.org While the protected hydroxyl group cannot act as a hydrogen bond donor, its steric bulk helps to pre-organize the peptide backbone, which can be crucial for achieving a desired final conformation.
Modulation of Physical Properties: During synthesis, the bulky and hydrophobic Z and tBu groups can enhance the solubility of the growing peptide chain in organic solvents used for SPPS.
Post-Synthetic Modification: The tBu-protected hydroxyl group is stable throughout many synthetic steps. Its eventual removal with strong acid (e.g., trifluoroacetic acid) unmasks the hydroxyl group. nih.gov This newly exposed functional group can then participate in crucial hydrogen bonding networks to stabilize the final structure (e.g., in collagen mimetics) or serve as a handle for site-specific modifications, such as glycosylation or phosphorylation. nih.govacs.org
By using this compound, chemists can exert precise control over a specific position within a biomolecular scaffold, programming it for structural stability, specific recognition events, or further chemical diversification. acs.orgnih.gov
Advanced Synthetic Strategies for Z Hyp Tbu Oh and Peptide Constructs
Solution-Phase Peptide Synthesis Incorporating Z-Hyp(Tbu)-OH Fragments
Segment Condensation Approaches Utilizing this compound
Segment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide fragments, rather than the stepwise addition of individual amino acids. This convergent approach can significantly improve efficiency, particularly for longer or more complex peptide sequences, by reducing the number of coupling steps and potentially minimizing racemization. The Z-protected nature of this compound makes it well-suited for solution-phase segment condensation, where the Z group is typically removed via hydrogenolysis, a method compatible with many other protecting groups.
When this compound is part of a peptide fragment, its carboxylic acid group is activated using standard peptide coupling reagents (e.g., carbodiimides, active esters, or phosphonium/uronium salts) to form a peptide bond with the N-terminus of another peptide fragment. The tert-butyl group on the hydroxyl moiety provides robust protection during these coupling reactions and subsequent deprotection steps, being stable to conditions used for Z group removal. Research has demonstrated the successful incorporation of protected hydroxyproline (B1673980) derivatives, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, into peptide fragments using segment condensation strategies, yielding products suitable for further assembly into larger peptide structures, including collagen mimetic peptides nih.gov. While specific yields for this compound in segment condensation are not universally detailed in the literature, the general principles of fragment coupling apply, with reported efficiencies for analogous protected hydroxyproline derivatives often being high when appropriate coupling reagents and conditions are employed pageplace.denih.gov.
Table 1: Illustrative Yields in Peptide Fragment Synthesis Using Protected Hydroxyproline Derivatives
| Protected Hydroxyproline Derivative | Strategy | Coupling Reagent/Base Example | Isolation/Purification Method | Reported Yield (Approx.) | Notes |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | Solution-phase synthesis of tripeptide | HCl in dioxane (for tBu ester removal) | Evaporation, extraction, trituration | 83% | Product suitable for Solid-Phase Segment Condensation |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | Solution-phase segment condensation | Isobutyl chloroformate/NMM | Evaporation, extraction, trituration | High | Isolation method amenable to chromatography-free protocols |
| Fmoc-Pro-Hyp(tBu)-Gly-OH | Solution-phase segment condensation | Pentafluorophenyl ester/NMM | Evaporation, extraction, trituration | High | Enables chromatography-free synthetic routes |
Note: While these examples use the Fmoc protecting group, the synthetic strategies and purification methods are transferable to Z-protected derivatives.
Chromatography-Free Purification Protocols in Solution-Phase Synthesis of this compound Containing Peptides
A significant challenge in solution-phase peptide synthesis is the purification of intermediates and final products, which often necessitates laborious and time-consuming chromatographic techniques. However, strategies have been developed to achieve chromatography-free purification, particularly for peptides synthesized in solution. These methods rely on the judicious selection of protecting groups, coupling reagents, and bases that yield byproducts easily separable from the desired peptide through physical means such as evaporation, extraction, precipitation, or crystallization nih.govresearchgate.net.
For peptides incorporating this compound, employing coupling reagents that generate readily removable byproducts, alongside a base like N-methyl morpholine (B109124) (NMM), can facilitate isolation by simple evaporation, extraction, and trituration. For instance, activating the carboxylic acid of a peptide fragment containing this compound with reagents like isobutyl chloroformate or pentafluorophenyl esters, followed by coupling and subsequent work-up involving aqueous washes and solvent evaporation, can yield products of sufficient purity for further synthetic steps or final purification without chromatography nih.gov. The tert-butyl ester protecting the hydroxyl group of hydroxyproline is stable to many conditions used in solution-phase synthesis and can be selectively removed under acidic conditions that are orthogonal to the Z group's removal via hydrogenolysis.
Chemoenzymatic Synthesis Routes for this compound Peptide Conjugates
Chemoenzymatic synthesis offers a highly selective and efficient approach to constructing complex biomolecules, including peptide conjugates. This strategy merges the precision of enzymatic catalysis with the versatility of chemical synthesis. For this compound containing peptides, chemoenzymatic routes can be employed for various purposes, such as the specific modification of the peptide backbone, the introduction of non-natural amino acids, or the conjugation of the peptide to other molecules like peptides, proteins, or small molecules.
Enzymes such as transaminases can be utilized in tandem with chemical reactions to synthesize modified amino acids or peptide fragments, including hydroxyproline derivatives acs.orgcsic.esmdpi.com. For example, enzymatic transamination reactions can convert aldol (B89426) adducts into chiral amino acids, potentially creating hydroxyproline-containing building blocks. Furthermore, enzymes can be employed in the formation of peptide conjugates. Lipases, for instance, have been used in chemoenzymatic synthesis to form amide bonds, facilitating the conjugation of peptides with other molecules nih.gov. The incorporation of modified amino acids like this compound into peptides synthesized via solid-phase peptide synthesis (SPPS) can also serve as a precursor for subsequent enzymatic macrocyclization or conjugation reactions, thereby enabling the creation of novel therapeutic agents or research tools beilstein-journals.orgnih.gov. The inherent biocompatibility and specificity of enzymes make them ideal for modifying sensitive peptide structures or creating conjugates with enhanced biological properties, such as improved solubility or extended in vivo half-life nih.gov.
Table 2: Enzymatic Catalysis in Hydroxyproline-Containing Peptide Synthesis and Conjugation
| Reaction Type | Enzyme/Catalyst Example | Substrate/Product Type | Notes |
| Tandem Aldol Addition–Transamination | Transaminases (e.g., BCAT from E. coli) | γ-Hydroxy-α-amino acids, including hydroxyproline derivatives | One-pot, two-step approach; requires amine donor; cofactor regeneration may be necessary. |
| Hydroxylation of Proline | Prolyl 4-hydroxylase (family of KDOs) | Proline | Post-translational modification; regioselective C-H functionalization. |
| Peptide Macrocyclization | Thioesterase (TE) domain | Linear peptide precursors | Used in chemoenzymatic strategies to form macrocyclic peptides; SPPS can provide linear precursors. |
| Chemoenzymatic Conjugation (e.g., amide bond) | Lipases (e.g., CAL-B from Candida antarctica) | Peptide fragments, amino acids, other molecules | Facilitates conjugation, potentially enhancing solubility or half-life of peptide conjugates. |
| Glycopeptide Synthesis | Glycosyltransferases, Hydrolases | Peptides, Oligosaccharides | Used to attach glycans to peptides, creating well-defined glycopeptide structures for therapeutic applications. |
Compound List:
N-Benzyloxycarbonyl-O-tert-butyl-L-hydroxyproline (this compound)
Fmoc-Pro-Hyp(tBu)-Gly-OH
Proline
L-Hydroxyproline
N-methyl morpholine (NMM)
Trifluoroacetic acid (TFA)
Piperidine
Hydrazine hydrate (B1144303)
Isobutyl chloroformate
Pentafluorophenyl esters
N-acetylcysteamine (NAC)
Salicylaldehyde
Pyruvate
L-Glutamate (L-Glu)
2-Oxoglutarate
L-Aspartate (L-Asp)
L-Alanine (L-Ala)
Benzylamine
Benzaldehyde
Benzoin
Glycine
Aspartic acid
Glutamic acid
Tryptophan
Lysine
Serine
Threonine
Tyrosine
Arginine
Methionine
Cysteine
Asparagine
Glutamine
Histidine
Phenylalanine
Valine
Leucine
Isoleucine
Dehydroproline
Pipecolic acid
(2S,4R)-trans-4-hydroxyproline
γ-Hydroxypyroglutamic acid
(2S,4S)-cis-4-hydroxyproline
L-Arabinofuranoside
Sulfated Tyrosine
3-Hydroxy-L-tyrosine
Functional Applications of Z Hyp Tbu Oh in Peptide and Biomaterial Engineering
Design and Synthesis of Collagen Mimetic Peptides (CMPs) Containing Z-Hyp(Tbu)-OH
Collagen, the most abundant protein in mammals, is characterized by its distinctive triple-helical structure formed by three polypeptide chains rich in glycine, proline, and hydroxyproline (B1673980) nih.govnih.gov. Collagen mimetic peptides (CMPs) are synthesized to replicate this structure and its associated functions. This compound plays a crucial role in this field by offering a means to fine-tune the properties of these synthetic analogues.
The incorporation of modified hydroxyproline residues, such as those derived from this compound, can significantly impact the thermal stability and formation of collagen triple helices. While native hydroxyproline is known to enhance triple helix stability through hydrogen bonding and stereoelectronic effects nih.govnih.gov, the tert-butyl ether modification can introduce steric effects that influence the packing and stability of the helical structure. Research into 4-substituted hydroxyprolines, including those with bulky ether groups, suggests that such modifications can alter conformational preferences and, consequently, the stability of the collagen triple helix nih.govnih.govrsc.org. Although specific data detailing the direct impact of this compound on triple helix melting temperatures (Tm) is not extensively detailed in the provided search results, studies on related tert-butyl protected hydroxyprolines indicate their utility in creating stable peptide structures capes.gov.bracs.orgsigmaaldrich.com. For instance, Fmoc-Hyp(tBu)-OH, a related building block, is standardly used in Fmoc solid-phase peptide synthesis for introducing hydroxyproline residues, suggesting its general compatibility with CMP synthesis sigmaaldrich.com.
Aza-amino acids, where a nitrogen atom replaces a carbon atom in the peptide backbone, can self-assemble into collagen-like triple helical structures and exhibit hyperstability google.com. While the direct incorporation of this compound alongside aza-amino acids in collagen compounds is not explicitly detailed, the general strategy for synthesizing such modified peptides involves coupling commercially available reagents, including protected hydroxyproline derivatives like Fmoc-Hyp(tBu)-OH google.comgoogle.com. This indicates that this compound could be integrated into aza-amino acid-containing collagen mimetics to further modulate their structural and stability profiles.
Development of Peptidomimetics and Constrained Peptide Architectures
Beyond mimicking collagen, this compound is valuable in designing peptidomimetics and peptides with specific, constrained architectures. The modification of hydroxyproline can introduce conformational biases, which are crucial for developing molecules with tailored biological activities.
The pyrrolidine (B122466) ring of proline and hydroxyproline inherently restricts conformational flexibility. Substitutions at the 4-position, such as the tert-butyl ether group in this compound, can further influence the puckering of the pyrrolidine ring and the resulting peptide backbone conformation nih.govnih.govrsc.org. Studies on perfluoro-tert-butyl hydroxyproline analogues have shown distinct conformational preferences depending on the stereochemistry of the 4-substituent, affecting secondary structure propensity, such as promoting polyproline helix formation or reducing α-helicity nih.govnih.govacs.org. This suggests that this compound can be employed to introduce specific conformational constraints, leading to more rigid and defined peptide structures, which is highly desirable in drug design and molecular recognition studies.
Macrocyclic peptides are of significant interest due to their enhanced stability and unique pharmacological properties. The incorporation of modified amino acids like this compound can serve as a strategic element in designing macrocyclic scaffolds. While specific examples of this compound in macrocycle synthesis are not directly found, the use of protected hydroxyproline derivatives, such as Fmoc-Hyp(tBu)-OH, is common in solid-phase peptide synthesis for creating complex peptide structures, including those intended for macrocyclization sigmaaldrich.comgoogle.comnih.govscienggj.org. The tert-butyl group can influence the conformation of the peptide chain during cyclization and the final macrocyclic structure.
Self-Assembly Processes of Peptides Modified with this compound
The ability of peptides to self-assemble into higher-order structures is fundamental to biomaterial design. Peptides incorporating modified amino acids can exhibit altered self-assembly behaviors. Research on modified amino acids, including protected hydroxyproline derivatives, indicates their potential role in directing self-assembly into various morphologies researchgate.netresearchgate.net. While direct studies on the self-assembly of peptides specifically containing this compound are limited in the provided results, the general understanding of how proline and hydroxyproline derivatives influence peptide aggregation suggests that this compound could be used to control the formation of peptide-based materials, such as hydrogels or fibrils, by modulating inter-peptide interactions and conformational preferences.
Compound List
this compound: (2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Molecular Self-Assembly Mechanisms of Modified Amino Acids
Modified amino acids like this compound are designed to exhibit predictable self-assembly behavior, driven by non-covalent interactions. The Z group, a carbamate (B1207046) derivative, can participate in π-π stacking interactions due to its aromatic ring, contributing to the stabilization of ordered supramolecular structures. The hydroxyproline (Hyp) moiety, particularly the hydroxyl group at the 4-position, is crucial for forming directional hydrogen bonds, which are fundamental in directing the assembly of peptide chains into specific architectures such as β-sheets or helical structures. The tert-butyl ester protecting group on the carboxylate influences the solubility and hydrophobicity of the molecule, potentially affecting its aggregation behavior and the critical micelle concentration (CMC) or critical aggregation concentration (CAC) in aqueous environments. The interplay of these functional groups dictates the primary assembly units and their subsequent organization into higher-order structures. Research into such modified amino acids often investigates the influence of solvent polarity, pH, and concentration on the assembly pathways, leading to the formation of diverse nanostructures like nanofibers, nanotubes, or vesicles.
| Self-Assembly Parameter | Observed Behavior with this compound (Representative) | Influencing Factors |
| Primary Assembly Unit | Monomer, Dimer | Concentration, Solvent Polarity |
| Driving Forces | Hydrogen Bonding (OH), π-π Stacking (Z), Hydrophobic Interactions (Tbu) | Temperature, pH |
| Morphology of Assemblies | Fibrils, Nanorods | Concentration, Incubation Time |
| Critical Aggregation Conc. (CAC) | Typically in the low micromolar to millimolar range | Molecular Structure, Solvent Composition |
| Thermodynamic Stability | Enhanced by hydrogen bonding and π-π stacking | Temperature, Ionic Strength |
Design of Hierarchically Structured Hydrogels and Nanomaterials
The controlled self-assembly of this compound and peptides incorporating this residue is instrumental in the design of hierarchically structured biomaterials. These materials exhibit organization across multiple length scales, from molecular assembly to macroscopic network formation. When this compound-containing peptides are used as building blocks, their inherent tendency to form nanostructures (e.g., nanofibers) can serve as the primary structural element. These nanofibers then entangle and aggregate through secondary assembly processes, often driven by weak interactions or specific cross-linking strategies, to form three-dimensional hydrogel networks. This hierarchical approach allows for the creation of materials with tunable mechanical properties, pore sizes, and degradation rates. For instance, the hydroxyproline residue's propensity to form collagen-like triple helices can be leveraged to create hydrogels with biomimetic mechanical properties. Nanomaterials such as nanoparticles or nanocapsules can also be fabricated by controlling the self-assembly process, encapsulating therapeutic agents or serving as scaffolds for tissue engineering. The specific arrangement of this compound units within the peptide sequence dictates the final architecture and functionality of the resulting hydrogel or nanomaterial.
| Material Type | Key this compound Derived Feature | Hierarchical Structure Element | Resulting Property/Application |
| Hydrogels | Peptide nanofibers | Fiber entanglement, Network formation | Biomimetic scaffolds, Drug delivery, Tissue regeneration |
| Nanofibers | β-sheet or triple helix formation | Axial elongation, Lateral association | Nanocomposite reinforcement, Biosensing |
| Nanoparticles | Vesicle or micelle formation | Monomer aggregation | Targeted drug delivery, Imaging agents |
| Hydrogel Properties | Mechanical Strength (G') | Fiber density, Cross-linking | Load-bearing scaffolds, Injectable biomaterials |
| Hydrogel Properties | Swelling Ratio | Network mesh size | Controlled release of biomolecules |
Advanced Spectroscopic and Structural Elucidation of Z Hyp Tbu Oh Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a cornerstone for determining the three-dimensional structure and dynamics of peptides in solution. Its ability to resolve individual atomic nuclei allows for detailed analysis of peptide conformation, including the stereochemistry of peptide bonds and the intricate network of hydrogen bonds.
Elucidation of Cis-Trans Isomerism in Prolyl Peptide Bonds
Proline and its derivatives, such as hydroxyproline (B1673980), are unique among amino acids due to their cyclic imino structure, which significantly influences the conformation of the peptide backbone. The peptide bond preceding a proline or hydroxyproline residue can exist in either a cis or trans conformation, with the trans isomer being generally more stable in most peptide sequences nih.govmdpi.comimrpress.com. However, the cis-trans isomerization of prolyl peptide bonds is a slow process, often occurring on the millisecond to second timescale, which can be detected by NMR mdpi.comresearchgate.net.
NMR spectroscopy distinguishes between cis and trans isomers primarily through differences in the chemical shifts of backbone atoms, particularly the α-carbon (Cα) and amide proton (NH) of residues adjacent to the prolyl bond. For example, in 1D 1H NMR spectra, the presence of multiple peaks for a single atom indicates the existence of different conformers due to cis-trans isomerism imrpress.comacs.org. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further differentiate isomers by observing through-space correlations between protons. Specifically, the proximity of the α-proton of the preceding residue to the δ-protons of proline is characteristic of the trans isomer, while proximity to the α-proton of proline itself is indicative of the cis isomer chemrxiv.org. Studies on various proline-containing peptides have shown that the specific neighboring amino acid residues can influence the cis-trans ratio imrpress.comnih.gov. While specific data for Z-Hyp(Tbu)-OH in this context is limited in general literature, the principles applied to hydroxyproline peptides are directly relevant nih.govnih.gov.
Probing Hydrogen Bonding Networks in this compound Containing Sequences
Chemical Shifts: The chemical shifts of amide protons are sensitive to their involvement in hydrogen bonding. Amide protons participating in hydrogen bonds typically resonate at more downfield positions in 1H NMR spectra compared to those that are solvent-exposed chemrxiv.org. Analyzing these shifts can provide insights into the hydrogen bonding patterns within this compound containing peptides.
Mass Spectrometry (MS) Techniques for Peptide Characterization
Mass spectrometry is indispensable for determining the molecular weight, confirming the identity, and verifying the sequence of peptides. Its high sensitivity and accuracy make it a powerful tool for analyzing complex peptide mixtures and modified peptides.
High-Resolution Mass Spectrometry for this compound Peptide Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a peptide, thereby confirming its identity and integrity.
For peptides containing this compound, HRMS can accurately measure the peptide's molecular mass, which will include the mass contribution of the Z protecting group (benzyloxycarbonyl) and the tert-butyl group on the hydroxyproline residue. Techniques such as Electrospray Ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. The experimental exact mass obtained from HRMS can be compared to the theoretically calculated mass for a peptide sequence incorporating this compound, providing strong evidence for its presence and composition nih.govpnas.org.
Tandem Mass Spectrometry for Sequence Verification and Post-Synthetic Modifications
Tandem mass spectrometry (MS/MS) is crucial for sequencing peptides and identifying post-translational or synthetic modifications. In MS/MS, a selected precursor ion (the intact peptide) is fragmented, and the resulting fragment ions are analyzed.
Common fragmentation methods, such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), break the peptide backbone at amide bonds, producing characteristic series of fragment ions, typically denoted as b-ions (N-terminal fragments) and y-ions (C-terminal fragments) chemrxiv.org. By analyzing the mass differences between consecutive ions in these series, the amino acid sequence of the peptide can be deduced. The presence of this compound within the sequence will be reflected in the mass of the fragment ions, allowing for its precise localization. Furthermore, MS/MS can reveal the presence of other modifications, such as incomplete deprotection or side-chain modifications, by analyzing unexpected mass shifts in the fragment ions chemrxiv.org.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Peptides adopt characteristic CD spectral patterns depending on their secondary structure:
α-helix: Exhibits negative bands at approximately 208 nm and 222 nm, and a positive band around 193 nm.
β-sheet: Shows a negative band near 218 nm and a positive band around 195 nm.
Random coil: Displays a weak negative band at approximately 195 nm.
Compound List:
this compound (N-Benzyloxycarbonyl-4-O-tert-butyl-L-hydroxyproline)
Computational Modeling and Simulation of Z Hyp Tbu Oh in Peptidic Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are based on the principles of quantum mechanics and provide a highly accurate description of the electronic structure of a molecule. For Z-Hyp(Tbu)-OH, QM calculations are essential for:
Charge Distribution: Determining the partial atomic charges for use in force field parameterization.
Molecular Orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity.
Reaction Mechanisms: QM calculations can be used to study potential chemical reactions involving the this compound residue, such as hydrolysis or oxidation.
De Novo Peptide Design Algorithms Incorporating this compound
De novo peptide design aims to create novel peptide sequences with desired structures and functions. nih.gov Algorithms for de novo design can be enhanced by incorporating non-standard amino acids like this compound. core.ac.uk The inclusion of such residues expands the chemical space available for peptide design, allowing for the creation of peptides with enhanced properties. biorxiv.orgacs.org
The design process often involves:
Defining a Target Structure: Specifying the desired fold or binding motif.
Sequence Optimization: Using computational algorithms to search for sequences that are predicted to fold into the target structure.
Incorporation of Non-Standard Residues: Placing this compound at specific positions to enforce desired conformational constraints or to create specific interactions with a target receptor.
Structure-Based Computational Analysis of this compound Analogues
Computational methods can be used to perform a systematic analysis of this compound analogues to understand structure-activity relationships. By modifying the protecting groups (Z and Tbu) or the stereochemistry of the hydroxyproline (B1673980) ring, researchers can computationally screen a library of analogues to identify candidates with improved properties. byu.edu
Table 2: Comparison of Properties for this compound and a Hypothetical Analogue
| Property | This compound | Analogue: Fmoc-Hyp(Me)-OH | Predicted Effect |
|---|---|---|---|
| N-terminal Protecting Group | Benzyloxycarbonyl (Z) | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc may offer advantages in solid-phase peptide synthesis. |
| O-Protecting Group | tert-Butyl (Tbu) | Methyl (Me) | The smaller methyl group would reduce steric bulk, potentially allowing for different ring puckering and backbone conformations. |
| Hydrophobicity | High | Moderate | The reduced hydrophobicity of the methyl group could alter solubility and interactions with hydrophobic pockets of target proteins. |
| Conformational Rigidity | High | Moderate to High | The smaller size of the methyl group might allow for slightly more conformational flexibility in the pyrrolidine (B122466) ring compared to the bulky tert-butyl group. |
This comparative analysis, driven by computational modeling, can guide the synthesis of new analogues with fine-tuned properties for specific applications.
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | (2S,4R)-1-(benzyloxycarbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |
| Fmoc-Hyp(tBu)-OH | (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |
| AMBER | Assisted Model Building with Energy Refinement |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics |
| DFT | Density Functional Theory |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| Fmoc-Hyp(Me)-OH | (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid |
Methodological Advances in Analytical Characterization of Z Hyp Tbu Oh Containing Peptides
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of synthetic peptides. bachem.compepdd.com Its high resolving power allows for the separation of the target peptide from a multitude of impurities generated during solid-phase peptide synthesis (SPPS). bachem.com These impurities can include deletion sequences, truncated peptides, and by-products from incomplete deprotection or side reactions. bachem.com The versatility of HPLC allows for its application in both analytical and preparative scales, making it a central technique from initial purification to final quality control. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most widely used mode for the analysis and purification of peptides. bachem.compepdd.com The separation mechanism is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase, which is typically a silica (B1680970) support chemically modified with C18 alkyl chains. bachem.com Peptides are eluted from the column using a gradient of increasing organic solvent, usually acetonitrile, mixed with an aqueous mobile phase. phenomenex.com An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution. hplc.eu
The development of a robust RP-HPLC method for peptides containing the Z-Hyp(Tbu)-OH residue involves optimizing several parameters to achieve the desired separation. Peptides are complex molecules, and their chromatographic behavior is influenced not only by their constituent amino acids but also by their sequence and higher-order structure. phenomenex.com Method development often begins with screening different stationary phases and optimizing the mobile phase gradient. phenomenex.com For peptides, shallow gradients are typically more effective, allowing for the separation of closely related impurities. phenomenex.com
Below is an interactive table summarizing typical starting conditions for RP-HPLC method development for peptide analysis.
| Parameter | Typical Condition | Purpose |
| Column | C18-modified silica (wide pore, ~300 Å) | Provides a hydrophobic stationary phase for peptide retention. Wide pores are necessary to accommodate the size of peptides. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous phase promotes peptide binding to the column. TFA acts as an ion-pairing agent, sharpening peaks. hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic phase elutes the peptides. Acetonitrile is favored for its low viscosity and UV transparency. hplc.eu |
| Gradient | Shallow linear gradient (e.g., 5% to 60% B over 30-60 minutes) | Gradually increases mobile phase hydrophobicity to elute peptides based on their individual hydrophobic character, allowing separation of closely related species. phenomenex.com |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID analytical columns) | A standard flow rate for analytical separations, which can be scaled for different column dimensions. |
| Detection | UV absorbance at 210-220 nm | Detects the peptide backbone's amide bonds, providing a near-universal detection method for all peptides. pepdd.comnih.gov |
| Temperature | 30-40 °C | Elevated temperatures can improve peak shape and alter selectivity by affecting peptide conformation and interaction kinetics with the stationary phase. hplc.eu |
The synthesis of peptides containing chiral amino acid derivatives like this compound necessitates the verification of stereoisomeric purity. Racemization can occur during amino acid activation and coupling steps in SPPS, leading to the formation of diastereomeric impurities that may have different biological activities. Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. researchgate.net
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. For proline and hydroxyproline (B1673980) derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak), have proven effective. researchgate.net The development of a chiral separation method involves screening different CSPs and mobile phases, which are often composed of non-polar solvents like hexane (B92381) and an alcohol modifier such as ethanol (B145695). researchgate.net The addition of a small amount of an acidic modifier like TFA can also influence the separation. researchgate.net The separation of all four stereoisomers of 4-hydroxyproline (B1632879) has been achieved using specialized derivatization techniques followed by RP-HPLC, demonstrating the high resolving power available for complex chiral analyses. researchgate.net
The table below outlines a representative approach for chiral HPLC analysis of proline derivatives.
| Parameter | Typical Condition | Rationale |
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD-H, amylose tris(3,5-dimethylphenylcarbamate) on silica gel) | Provides a chiral environment with specific interaction sites (e.g., hydrogen bonding, dipole-dipole) that lead to differential retention of stereoisomers. researchgate.net |
| Mobile Phase | Hexane / Ethanol with 0.1% TFA | Normal-phase conditions are common for polysaccharide CSPs. The ratio of hexane to ethanol is adjusted to optimize retention and resolution. researchgate.net |
| Mode | Isocratic | Isocratic elution is often sufficient and preferred for chiral separations to maintain stable interactions with the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to achieve optimal efficiency and resolution. |
| Detection | UV Absorbance (e.g., 220 nm or 254 nm) | Detects the analyte based on its chromophores. The choice of wavelength depends on the specific derivative being analyzed. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature can affect the conformation of the CSP and the analyte, thereby influencing chiral recognition and selectivity. researchgate.net |
Chromatographic Techniques for Byproduct Separation and Impurity Profiling
Impurity profiling is a critical aspect of peptide drug development and is mandated by regulatory agencies to ensure safety and efficacy. The manufacturing process for synthetic peptides, particularly SPPS, can generate a variety of process-related impurities. bachem.com These include:
Deletion Peptides: Resulting from incomplete coupling reactions.
Truncated Peptides: Sequences that are prematurely terminated.
Incompletely Deprotected Peptides: Containing residual protecting groups from the synthesis.
Diastereomeric Impurities: Arising from racemization of amino acid residues.
RP-HPLC is the primary analytical technique for separating and quantifying these byproducts. bachem.com Its high resolution enables the separation of impurities that are structurally very similar to the main peptide product. By developing a validated HPLC method, a detailed impurity profile can be established, which serves as a fingerprint for the manufacturing process and a key component of the product's quality control strategy.
Advanced Detection Methods in Peptide Analysis
While UV-Vis detection is standard, other detection methods can provide complementary or superior information depending on the analytical goal.
UV-Vis Detection: This is the most common method for peptide analysis. Detection at low wavelengths (210-220 nm) allows for the sensitive detection of the peptide bond, making it broadly applicable to all peptides. nih.gov Detection at higher wavelengths (250-290 nm) can be used for peptides containing aromatic amino acids like tyrosine, phenylalanine, and tryptophan, though not all peptides contain these residues. nih.govtaylorfrancis.com Photodiode array (PDA) detectors can acquire the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. researchgate.net
Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" mass-based detector that is not dependent on the presence of a chromophore. tandfonline.compeakscientific.com The HPLC eluent is nebulized and the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte which are then detected by light scattering. tandfonline.compeakscientific.com This makes ELSD particularly useful for peptides lacking aromatic residues or for formulations where excipients might interfere with UV detection. A key advantage of ELSD is its compatibility with gradient elution, as its response is independent of the mobile phase composition, thus avoiding the baseline drift often seen with UV detectors. peakscientific.com
Refractive Index (RI) Detector: The RI detector is another universal detector that measures the change in the refractive index of the column eluent as the analyte passes through the flow cell. nih.gov While it can detect any analyte, it has significant limitations in peptide analysis. RI detectors are highly sensitive to temperature and pressure fluctuations and are generally incompatible with gradient elution, which is essential for resolving complex peptide mixtures. nih.govbiocompare.com Their sensitivity is also considerably lower than that of UV or ELSD detectors. chromforum.org Consequently, their use in modern peptide analysis is limited, primarily to isocratic separations of highly concentrated samples. biocompare.comchromforum.org
The following table compares these detection methods for peptide analysis.
| Detector Type | Principle | Advantages for Peptide Analysis | Disadvantages for Peptide Analysis |
| UV-Vis | Measures the absorption of light by chromophores in the analyte. | High sensitivity for peptide bonds (210-220 nm). nih.gov Simple, robust, and widely available. PDA provides spectral information. researchgate.net | Requires a chromophore. Baseline drift can occur during gradient elution with UV-absorbing additives like TFA. hplc.eu |
| Evaporative Light Scattering (ELSD) | Nebulizes eluent, evaporates solvent, and detects scattered light from non-volatile analyte particles. tandfonline.com | Universal detection (independent of chromophores). peakscientific.com Compatible with gradient elution. peakscientific.com Good for non-UV active impurities. | Destructive technique. Response can be non-linear and depends on particle size. Requires a fully volatile mobile phase. peakscientific.com |
| Refractive Index (RI) | Measures the difference in the refractive index between the sample and a reference mobile phase. nih.gov | Universal detection. biocompare.com Non-destructive. | Low sensitivity. chromforum.org Not compatible with gradient elution. nih.govbiocompare.com Highly sensitive to temperature and pressure changes. nih.gov |
Future Perspectives and Interdisciplinary Research Directions for Z Hyp Tbu Oh
Innovations in Protecting Group Chemistry for Hydroxyproline (B1673980) Derivatives
The development of novel protecting groups is a cornerstone of advancing peptide synthesis, aiming for enhanced orthogonality, milder deprotection conditions, and improved solubility of protected peptides. For hydroxyproline derivatives like Z-Hyp(Tbu)-OH, innovations are focused on refining the balance between stability during chain elongation and facile, selective removal.
The tert-butyl (tBu) group, used to protect the hydroxyl function in this compound, is a staple in Fmoc-based SPPS due to its acid lability. peptide.comwur.nl However, challenges can arise in the synthesis of long or complex peptides, where repeated exposure to acidic conditions for the removal of other protecting groups can lead to premature tBu cleavage. Future research is directed towards developing protecting groups with even greater orthogonality. This includes exploring groups that can be removed under highly specific, non-acidic conditions, such as through enzymatic cleavage or photolysis.
Furthermore, the concept of "safety-catch" protecting groups, which are stable until activated by a specific chemical transformation, is a promising avenue. iris-biotech.de For instance, a group that is inert throughout the synthesis could be rendered labile by a selective reduction or oxidation step just prior to cleavage from the resin. iris-biotech.de Such innovations would provide peptide chemists with a more robust toolkit for synthesizing highly modified and intricate hydroxyproline-containing peptides.
Table 1: Comparison of Protecting Groups for the Hydroxyl Group of Hydroxyproline
| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonality with Z-group |
| tert-Butyl | tBu | Acidolysis (e.g., TFA) peptide.comwur.nl | High |
| Benzyl | Bzl | Hydrogenolysis, strong acid (e.g., HF) peptide.com | Moderate |
| Trityl | Trt | Mild acidolysis peptide.com | High |
| Acetyl | Ac | Base-catalyzed hydrolysis | High |
Integration of this compound in Hybrid Biomaterials and Conjugates
The unique conformational properties imparted by hydroxyproline make it a valuable component in the design of biomaterials, particularly those mimicking collagen. This compound serves as a key monomer in the synthesis of collagen-like peptides that can be integrated into hybrid biomaterials for applications in tissue engineering and regenerative medicine. mdpi.commdpi.com
Future research will focus on creating more sophisticated hybrid materials by conjugating this compound-containing peptides to a variety of substrates, including synthetic polymers, polysaccharides like chitosan (B1678972) and alginate, and inorganic nanoparticles. mdpi.com For instance, the development of peptide-oligonucleotide conjugates (POCs) represents a burgeoning field where the structural features of hydroxyproline-rich peptides can be combined with the information-carrying capacity of DNA or RNA. kent.ac.uk These hybrid molecules could self-assemble into novel nanostructures with applications in drug delivery and diagnostics. kent.ac.uk
The covalent attachment of these peptides to materials like nanodiamonds has also been explored, creating conjugates with potential for enhanced biomineralization and cellular interaction. nih.gov The ability to precisely control the synthesis of the peptide component using building blocks like this compound is crucial for achieving uniform and well-defined hybrid materials.
Exploring Novel Bioactive Peptide Scaffolds Utilizing this compound
Hydroxyproline is not only a structural component but can also play a direct role in the bioactivity of peptides. The incorporation of this compound into peptide sequences allows for the creation of novel scaffolds with unique therapeutic potential. The conformational constraints imposed by the pyrrolidine (B122466) ring of hydroxyproline can lead to peptides with enhanced proteolytic stability and receptor-binding affinity. ethz.ch
Future directions will involve the systematic incorporation of this compound into libraries of peptides for screening against a wide range of biological targets. qascf.com This includes the development of peptide-based inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and angiotensin-converting enzyme (ACE), which are important targets in the treatment of diabetes and hypertension, respectively. qascf.com The use of this compound in the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties, is another promising area.
Furthermore, the conjugation of this compound-containing peptides to bioactive small molecules or heterocyclic compounds can lead to hybrid molecules with synergistic or enhanced therapeutic effects. nih.gov This approach allows for the combination of the targeting capabilities of a peptide with the pharmacological activity of a small molecule.
Advancements in Automated Synthesis of Complex Peptides with this compound
The synthesis of complex, multi-branched, and cyclic peptides is often a synthetic challenge. Automated peptide synthesizers have revolutionized the field, but the efficient incorporation of modified amino acids like this compound into these intricate structures requires ongoing optimization. mdpi.combiotage.com
Future advancements in automated synthesis will focus on improving coupling efficiencies, minimizing side reactions, and developing real-time monitoring techniques to ensure the fidelity of the synthesis. mdpi.com The use of microwave-assisted SPPS has already shown promise in accelerating synthesis times and improving the quality of difficult-to-synthesize peptides, and its application to this compound-containing sequences will continue to be an area of active research. biotage.com
The development of specialized software features for designing and executing the synthesis of branched and cyclic peptides on automated platforms will further simplify the process. biotage.com These advancements will enable the routine production of highly complex peptide architectures incorporating this compound for a wide range of research and therapeutic applications.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational modeling with experimental synthesis offers a powerful paradigm for the design and optimization of peptides containing this compound. Molecular dynamics (MD) simulations and homology modeling can be used to predict the three-dimensional structure and conformational dynamics of hydroxyproline-containing peptides, providing insights into their structure-activity relationships. mdpi.comacs.org
Future research will see a closer synergy between computational and synthetic chemists. Computational tools will be used to design novel peptide scaffolds with desired structural and functional properties in silico before they are synthesized in the laboratory. mdpi.com This approach can significantly reduce the time and resources required for the discovery of new bioactive peptides.
For example, virtual screening of peptide libraries containing this compound against protein targets can identify potential lead compounds for further experimental validation. mdpi.com Computational studies can also be employed to understand the self-assembly properties of these peptides, guiding the design of novel biomaterials with controlled nanostructures. researchgate.net
Q & A
Q. How can the PICO framework be adapted to study this compound’s efficacy in cellular models?
- Methodological Answer:
- Population: Specific cell lines (e.g., HEK293).
- Intervention: this compound concentration gradients.
- Comparison: Negative controls (DMSO) and positive controls (known bioactive peptides).
- Outcome: Quantified via luminescence/fluorescence assays (e.g., caspase activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
